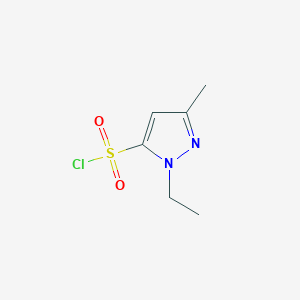

1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

2-ethyl-5-methylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-3-9-6(12(7,10)11)4-5(2)8-9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFNCQPUTUDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245820-78-3 | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, a key building block in medicinal chemistry and agrochemical research. The document details a robust synthetic pathway, starting from readily available precursors, and offers in-depth explanations for the selection of reagents and reaction conditions. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and quality control of the final product, ensuring its suitability for downstream applications. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyrazole-based compounds.

Introduction: The Significance of Pyrazole Sulfonyl Chlorides

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][4] The introduction of a sulfonyl chloride moiety at the C5 position of the pyrazole ring, as in this compound, provides a highly reactive electrophilic handle. This functional group readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to generate a diverse library of sulfonamides and related derivatives, which are themselves an important class of pharmacologically active compounds.[4][5][6]

The specific target of this guide, this compound, is a valuable intermediate for the synthesis of targeted therapeutics and advanced agrochemicals.[7] The ethyl and methyl substituents on the pyrazole ring can influence the molecule's solubility, metabolic stability, and binding affinity to biological targets. A reliable and well-characterized synthetic route to this compound is therefore of paramount importance for advancing research in these fields.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic pathway. The core strategy involves the construction of the substituted pyrazole ring followed by chlorosulfonation at the C5 position.

Figure 1. Retrosynthetic analysis of this compound.

The key steps in the proposed synthesis are:

-

Synthesis of 1-Ethyl-3-methyl-1H-pyrazole: This intermediate is prepared via a classical Knorr pyrazole synthesis, involving the cyclocondensation of a β-ketoester (ethyl acetoacetate) with a substituted hydrazine (ethylhydrazine). This reaction is known for its high efficiency and regioselectivity.

-

Chlorosulfonation of 1-Ethyl-3-methyl-1H-pyrazole: The synthesized pyrazole is then subjected to electrophilic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group at the C5 position. This position is electronically activated for electrophilic attack due to the directing effects of the two nitrogen atoms in the ring.[8]

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Characterization of the products should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

The synthesis of the pyrazole core is a critical first step. The reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a well-established method for forming the pyrazole ring.[9]

Reaction Scheme:

Figure 2. Synthesis of the pyrazole intermediate.

Step-by-Step Protocol:

-

To a solution of ethylhydrazine oxalate (1 equivalent) in water, add a solution of sodium hydroxide (2 equivalents) in water, keeping the temperature below 10 °C.

-

To this solution, add ethyl acetoacetate (1 equivalent) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-ethyl-3-methyl-1H-pyrazole.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Ethylhydrazine Oxalate: The oxalate salt is often used as it is a more stable and less hazardous form of ethylhydrazine.

-

Sodium Hydroxide: The base is required to liberate the free ethylhydrazine from its salt.

-

Low Temperature: The initial reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent the formation of side products.

Synthesis of this compound

The introduction of the sulfonyl chloride group is achieved through electrophilic aromatic substitution using chlorosulfonic acid. This is a common and effective method for the sulfonation of various aromatic and heteroaromatic compounds.[10]

Reaction Scheme:

Figure 3. Chlorosulfonation of the pyrazole intermediate.

Step-by-Step Protocol:

-

In a flask equipped with a dropping funnel and a gas outlet connected to a scrubber, place an excess of chlorosulfonic acid (typically 3-5 equivalents).

-

Cool the chlorosulfonic acid to 0 °C in an ice bath.

-

Add 1-ethyl-3-methyl-1H-pyrazole (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and continue stirring for an additional 2-4 hours. Some protocols may require gentle heating to drive the reaction to completion.[6]

-

Monitor the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: Using an excess of the reagent ensures complete conversion of the starting material and also serves as the reaction solvent.

-

Controlled Temperature: The reaction is highly exothermic and produces hydrogen chloride gas. Slow addition and cooling are crucial for safety and to minimize side reactions.

-

Quenching on Ice: This is a standard and effective method to safely neutralize the highly reactive chlorosulfonic acid and to precipitate the water-insoluble sulfonyl chloride product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the pyrazole ring proton (a singlet). The chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group. |

| ¹³C NMR | Resonances for the carbons of the ethyl and methyl groups, as well as the three distinct carbons of the pyrazole ring. |

| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching vibrations of the sulfonyl chloride group, typically in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound (C₆H₉ClN₂O₂S, MW: 208.67 g/mol ).[11] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should also be observable. |

Physical Properties

| Property | Description |

| Appearance | Typically a white to off-white solid. |

| Melting Point | A sharp melting point range indicates high purity. |

| Solubility | Generally soluble in chlorinated solvents, ethers, and esters; insoluble in water. |

Safety and Handling

Extreme caution must be exercised when working with chlorosulfonic acid. It is a highly corrosive and reactive substance that reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and sulfuric acid.[12][13]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][14] Work should be conducted in a well-ventilated fume hood.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapors or mists.[14] Use only in a well-ventilated area.[15]

-

Storage: Store chlorosulfonic acid in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and organic compounds.[13]

-

Spill and Emergency Procedures: In case of a spill, evacuate the area and contain the spill. Neutralize cautiously with a suitable agent like sodium bicarbonate.[16] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][15]

Sulfonyl chlorides are also reactive and can be irritants. Standard laboratory safety practices should be followed when handling the final product.

Applications in Drug Discovery and Agrochemicals

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. The sulfonyl chloride group can be readily derivatized to form sulfonamides, which are present in numerous pharmaceuticals.[4] For instance, pyrazole sulfonamides have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.[2][4] In the field of agrochemicals, pyrazole derivatives are utilized as herbicides and fungicides.[7] The ability to easily generate a library of derivatives from this key intermediate makes it a valuable tool for structure-activity relationship (SAR) studies in both drug discovery and agrochemical development.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can reliably produce this valuable chemical intermediate. The insights into the rationale behind the experimental choices and the comprehensive characterization data will aid in ensuring the quality and suitability of the compound for its intended applications in the development of novel pharmaceuticals and agrochemicals.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 12. macro.lsu.edu [macro.lsu.edu]

- 13. slideserve.com [slideserve.com]

- 14. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 15. lobachemie.com [lobachemie.com]

- 16. echemi.com [echemi.com]

Spectroscopic Unveiling of 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, a key building block in medicinal chemistry, presents a unique spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the rationale behind the spectroscopic characteristics, offering insights into the molecule's electronic and structural properties.

Molecular Structure and Key Features

This compound possesses a five-membered pyrazole ring, substituted with an ethyl group at the N1 position, a methyl group at the C3 position, and a sulfonyl chloride group at the C5 position. This arrangement of functional groups gives rise to a distinct set of spectroscopic signals, which will be explored in detail.

Spectroscopic Data Summary

The following table summarizes the expected and observed spectroscopic data for this compound. These values are based on analysis of closely related analogs and predictive models.[1]

| Spectroscopic Technique | Parameter | Expected/Typical Value |

| ¹H NMR | Chemical Shift (δ) | Ethyl (CH₂): ~4.2 ppm (q) |

| Ethyl (CH₃): ~1.4 ppm (t) | ||

| Methyl (C3): ~2.3 ppm (s) | ||

| Pyrazole (H4): ~6.5 ppm (s) | ||

| ¹³C NMR | Chemical Shift (δ) | Pyrazole (C5-SO₂Cl): ~145 ppm |

| Pyrazole (C3-CH₃): ~150 ppm | ||

| Pyrazole (C4): ~110 ppm | ||

| Ethyl (CH₂): ~45 ppm | ||

| Ethyl (CH₃): ~15 ppm | ||

| Methyl (C3): ~12 ppm | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | S=O asymmetric stretch: 1370-1410 cm⁻¹ |

| S=O symmetric stretch: 1166-1204 cm⁻¹ | ||

| C=N stretch (pyrazole): ~1550 cm⁻¹ | ||

| C-H stretch (aromatic/aliphatic): 2800-3100 cm⁻¹ | ||

| Mass Spectrometry (EI) | m/z | [M]⁺: 208 (with ³⁵Cl), 210 (with ³⁷Cl) |

| [M-Cl]⁺: 173 | ||

| [M-SO₂Cl]⁺: 109 |

In-depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Analysis:

The proton NMR spectrum is expected to show four distinct signals corresponding to the ethyl, methyl, and pyrazole protons.

-

Ethyl Group: The methylene protons (CH₂) of the ethyl group are adjacent to the nitrogen atom of the pyrazole ring, which is an electron-withdrawing environment. This deshielding effect results in a downfield chemical shift, typically around 4.2 ppm. The signal will appear as a quartet due to coupling with the three neighboring methyl protons. The terminal methyl protons (CH₃) of the ethyl group will appear as a triplet around 1.4 ppm.

-

Methyl Group: The methyl group at the C3 position of the pyrazole ring is expected to resonate as a singlet around 2.3 ppm.

-

Pyrazole Proton: The single proton at the C4 position of the pyrazole ring will appear as a singlet, typically in the aromatic region around 6.5 ppm. The downfield shift is attributed to the aromatic nature of the pyrazole ring and the electron-withdrawing effect of the adjacent sulfonyl chloride group.

¹³C NMR Analysis:

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

Pyrazole Ring Carbons: The carbon atom attached to the sulfonyl chloride group (C5) is expected to be the most downfield-shifted pyrazole carbon, appearing around 145 ppm. The carbon bearing the methyl group (C3) will also be significantly downfield, around 150 ppm. The C4 carbon will resonate at a more upfield position, typically around 110 ppm.

-

Ethyl and Methyl Carbons: The methylene carbon of the ethyl group will appear around 45 ppm, while the methyl carbons of the ethyl and C3-methyl groups will resonate at higher fields, around 15 ppm and 12 ppm, respectively.

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.[2][3][4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Visualization of NMR Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of the sulfonyl chloride and pyrazole moieties.[5][6]

-

Sulfonyl Chloride Group: The S=O stretching vibrations are particularly intense and diagnostic. The asymmetric stretch typically appears in the range of 1370-1410 cm⁻¹, while the symmetric stretch is found between 1166-1204 cm⁻¹.[5] The presence of these two strong bands is a clear indication of the sulfonyl group.

-

Pyrazole Ring: The C=N stretching vibration of the pyrazole ring is expected around 1550 cm⁻¹.

-

C-H Bonds: The C-H stretching vibrations of the ethyl and methyl groups, as well as the pyrazole C-H, will appear in the 2800-3100 cm⁻¹ region.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Visualization of IR Spectroscopy Logic

Caption: Logic of functional group identification by IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Electron Ionization (EI) Mass Spectrometry:

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

-

Molecular Ion: The molecular ion peak for this compound will appear at m/z 208, corresponding to the isotope ³⁵Cl. A smaller peak at m/z 210, with an intensity of about one-third of the m/z 208 peak, will also be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a characteristic signature of a chlorine-containing compound. PubChem provides predicted mass-to-charge ratios for various adducts.[7]

-

Fragmentation Pattern: The molecular ion is expected to undergo fragmentation, leading to several characteristic fragment ions.

-

Loss of a chlorine radical will result in an ion at m/z 173.

-

Cleavage of the C-S bond with the loss of the sulfonyl chloride group will produce an ion at m/z 109, corresponding to the 1-ethyl-3-methyl-pyrazole cation. The fragmentation of the pyrazole ring itself can also provide structural insights.[8][9][10]

-

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

-

Ionization:

-

The sample is vaporized and then ionized in the ion source using a standard electron energy of 70 eV.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Visualization of Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway of the target molecule.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary approach to the comprehensive structural characterization of this compound. This guide has outlined the expected spectroscopic data, the rationale behind these observations, and detailed protocols for data acquisition. By understanding the principles of these analytical techniques and their application to this specific molecule, researchers can confidently verify its structure and purity, paving the way for its use in further scientific endeavors.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. epfl.ch [epfl.ch]

- 5. acdlabs.com [acdlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - this compound (C6H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Ethyl-5-methyl-pyrazole-3-sulfonyl chloride (CAS No. 1245820-78-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1] Within this important class of heterocycles, pyrazole sulfonyl chlorides serve as critical and versatile building blocks for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of 2-Ethyl-5-methyl-pyrazole-3-sulfonyl chloride (CAS No. 1245820-78-3), a key intermediate for researchers engaged in drug discovery and development.

Compound Identification and Physicochemical Properties

2-Ethyl-5-methyl-pyrazole-3-sulfonyl chloride, also known by the alternative nomenclature 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, is a fine chemical intermediate with significant potential in the synthesis of complex organic molecules.[2]

| Property | Value | Source |

| CAS Number | 1245820-78-3 | [2] |

| Molecular Formula | C₆H₉ClN₂O₂S | [2] |

| Molecular Weight | 208.67 g/mol | [2] |

| SMILES | CCN1C(=CC(=N1)C)S(=O)(=O)Cl | [2] |

Proposed Synthesis of 2-Ethyl-5-methyl-pyrazole-3-sulfonyl chloride

While a specific, peer-reviewed synthesis for 2-Ethyl-5-methyl-pyrazole-3-sulfonyl chloride is not extensively documented, a robust synthetic strategy can be proposed based on well-established methodologies for analogous pyrazole sulfonyl chlorides. The most logical and industrially scalable approach involves a two-step process: the initial synthesis of the pyrazole core followed by chlorosulfonation.

Step 1: Synthesis of the Precursor, 3-Ethyl-5-methyl-1H-pyrazole

The synthesis of the pyrazole precursor can be achieved through the classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

References

mechanism of sulfonylation of 1-ethyl-3-methylpyrazole

An In-Depth Technical Guide to the Sulfonylation of 1-Ethyl-3-methylpyrazole

Abstract

This technical guide provides a comprehensive examination of the sulfonylation of 1-ethyl-3-methylpyrazole, a key reaction for the synthesis of versatile intermediates in pharmaceutical and agrochemical research. We will dissect the underlying electrophilic aromatic substitution mechanism, explore the critical factors governing its high regioselectivity, and present a field-proven experimental protocol for the synthesis of 1-ethyl-3-methylpyrazole-4-sulfonyl chloride. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important transformation.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in various intermolecular interactions have led to its incorporation into a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[1] Substituted pyrazoles, such as 1-ethyl-3-methylpyrazole, serve as crucial building blocks. The introduction of a sulfonyl group or its derivatives onto this scaffold further enhances its pharmacological potential, creating the pyrazole sulfonamide motif found in numerous bioactive compounds.[2][3] Understanding the mechanism of sulfonylation is therefore fundamental to leveraging this scaffold in drug design and discovery.

The Core Mechanism: Electrophilic Aromatic Substitution at C4

The sulfonylation of 1-ethyl-3-methylpyrazole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The pyrazole ring, being an electron-rich aromatic system, acts as the nucleophile, attacking a potent sulfur-based electrophile.

Electronic Landscape and Regioselectivity

The regiochemical outcome of the reaction is dictated by the inherent electron distribution within the substituted pyrazole ring.

-

Influence of Nitrogen Atoms: The two nitrogen atoms significantly influence the ring's electronic character. The N1 nitrogen (pyrrole-like) contributes two electrons to the aromatic π-system, while the N2 nitrogen (pyridine-like) contributes one. This arrangement leads to a non-uniform distribution of electron density across the carbon atoms.

-

C4: The Nucleophilic Hotspot: Computational and experimental data consistently show that the C4 position is the most electron-rich and, consequently, the most nucleophilic carbon in the pyrazole ring.[4][5] Electrophilic attack at C3 or C5 would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen, which is energetically unfavorable.[6]

-

Role of Substituents: The N1-ethyl and C3-methyl groups are both electron-donating groups (EDGs) through induction. They further increase the overall electron density of the pyrazole ring, enhancing its reactivity towards electrophiles without altering the intrinsic preference for C4 substitution. The N1-ethyl group also sterically shields the N2 position and prevents competing N-sulfonylation.

This confluence of electronic effects overwhelmingly directs the incoming electrophile to the C4 position, resulting in excellent regioselectivity.

Caption: Logical flow of electronic factors determining C4 sulfonylation.

Step-wise Mechanistic Pathway

The reaction proceeds through the canonical three-step EAS mechanism when using chlorosulfonic acid, a common and efficient reagent for producing the synthetically valuable sulfonyl chloride intermediate.

-

Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) is a potent electrophile in its own right.

-

Nucleophilic Attack: The π-electron system of the pyrazole ring, specifically from the C4 position, attacks the electrophilic sulfur atom of chlorosulfonic acid.

-

Formation of the Sigma (σ) Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized across the ring system.

-

Deprotonation and Re-aromatization: A weak base, such as a chloride ion or another molecule of chlorosulfonic acid, abstracts the proton from the C4 carbon. This step restores the aromatic π-system and yields the final product, 1-ethyl-3-methylpyrazole-4-sulfonyl chloride.

Caption: Mechanism of sulfonylation using chlorosulfonic acid.

Experimental Protocol: Synthesis of 1-Ethyl-3-methylpyrazole-4-sulfonyl Chloride

This protocol is a robust, self-validating procedure adapted from established methodologies for the sulfonylation of substituted pyrazoles.[2][7] The causality behind each step is explained to ensure both reproducibility and a deeper understanding.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| 1-Ethyl-3-methylpyrazole | >98% | Sigma-Aldrich | Starting Material (Nucleophile) |

| Chlorosulfonic Acid (ClSO₃H) | Reagent Grade, >99% | Acros Organics | Sulfonylating Agent (Electrophile) |

| Thionyl Chloride (SOCl₂) | >99% | Alfa Aesar | Ensures complete conversion to sulfonyl chloride |

| Chloroform (CHCl₃), anhydrous | >99.8% | Fisher Scientific | Inert reaction solvent |

| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Neutralize excess acid during workup |

| Brine (Saturated NaCl) | ACS Grade | - | Remove residual water from organic phase |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Drying agent |

Step-by-Step Methodology

Caption: Experimental workflow for pyrazole sulfonylation.

Detailed Steps & Causality:

-

Setup: Dissolve 1-ethyl-3-methylpyrazole (1.0 eq.) in anhydrous chloroform (approx. 3 mL per gram of pyrazole) in a flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Causality: Anhydrous conditions are critical as chlorosulfonic acid reacts violently with water. Chloroform is an inert solvent that does not compete in the reaction.[7]

-

-

Cooling: Cool the solution to 0°C.

-

Causality: The reaction is highly exothermic. Slow, controlled addition at low temperature is essential to prevent runaway reactions and the formation of undesired byproducts.

-

-

Addition of Sulfonylating Agent: Add chlorosulfonic acid (approx. 5.0 eq.) dropwise, ensuring the internal temperature does not exceed 5°C.

-

Causality: A large excess of chlorosulfonic acid drives the reaction to completion.

-

-

Heating: After addition is complete, raise the temperature to 60°C and stir for 10 hours. Monitor reaction progress by TLC or LC-MS.

-

Causality: Heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.[7]

-

-

Conversion to Sulfonyl Chloride: Add thionyl chloride (approx. 1.3 eq.) and continue stirring at 60°C for 2 hours.

-

Causality: This step ensures that any sulfonic acid formed as a byproduct is fully converted to the desired sulfonyl chloride.[7]

-

-

Workup - Quenching: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Causality: This safely quenches the excess chlorosulfonic acid and thionyl chloride.

-

-

Workup - Extraction & Washing: Extract the aqueous mixture with dichloromethane. Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Causality: Dichloromethane extracts the organic product. The bicarbonate wash neutralizes any remaining acid, and the brine wash begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Trustworthiness: A Self-Validating System

The integrity of this protocol is maintained by in-process controls and final product characterization.

-

Reaction Monitoring: Regular analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) validates the consumption of starting material and the formation of the product, allowing for precise control over the reaction time.

-

Spectroscopic Confirmation: The structure of the purified 1-ethyl-3-methylpyrazole-4-sulfonyl chloride must be unequivocally confirmed using a suite of analytical techniques:

-

¹H NMR: Will show characteristic shifts for the ethyl and methyl protons, and a downfield shift of the C5-proton. The absence of the C4-proton signal is a key indicator of successful substitution.

-

¹³C NMR: Will confirm the number of unique carbons and show a significant downfield shift for the C4 carbon due to the attached sulfonyl group.

-

FT-IR: Will display strong, characteristic absorption bands for the sulfonyl group (S=O stretches) typically around 1370 cm⁻¹ and 1180 cm⁻¹.

-

HRMS (ESI): Will provide a highly accurate mass measurement, confirming the elemental composition of the synthesized molecule.

-

Conclusion for the Drug Development Professional

The sulfonylation of 1-ethyl-3-methylpyrazole is a highly reliable and regioselective transformation that provides efficient access to the versatile 1-ethyl-3-methylpyrazole-4-sulfonyl chloride intermediate. A thorough understanding of the electrophilic substitution mechanism, driven by the inherent electronic properties of the pyrazole core, is paramount for troubleshooting and adaptation. The provided protocol represents a robust starting point for the synthesis of this key building block, which can be subsequently reacted with a diverse range of amines to generate libraries of novel pyrazole sulfonamides for screening in drug discovery programs. The principles outlined herein are broadly applicable to the C4-functionalization of other substituted pyrazoles, empowering chemists to rationally design and synthesize new chemical entities with therapeutic potential.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. benchchem.com [benchchem.com]

- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole-5-Sulfonyl Chlorides

Introduction: The Strategic Importance of Pyrazole-5-Sulfonyl Chlorides in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile biological activities.[1][2] Its derivatives have led to a multitude of approved drugs for a wide range of diseases.[1][3] Within this esteemed class of heterocycles, pyrazole-5-sulfonyl chlorides have emerged as exceptionally valuable synthetic intermediates. Their significance lies in the highly reactive sulfonyl chloride moiety, an electrophilic hub that readily couples with a vast array of nucleophiles—most notably amines—to form stable sulfonamide linkages.[4][5] This reactivity is the gateway to creating large, diverse libraries of pyrazole sulfonamides, compounds that have demonstrated potent anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[4][6]

This guide provides an in-depth exploration of the synthesis of pyrazole-5-sulfonyl chlorides, moving beyond simple procedural descriptions to offer insights into the underlying chemical principles, strategic considerations for method selection, and practical, field-proven advice for overcoming common synthetic challenges. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage these critical building blocks in their drug discovery and development programs.

Part 1: Mechanistic Insights and Regiochemical Control

The synthesis of pyrazole sulfonyl chlorides is fundamentally an electrophilic aromatic substitution reaction. The regiochemical outcome—whether the sulfonyl chloride group attaches to the C4 or C5 position—is not arbitrary but is dictated by the electronic nature of the pyrazole ring and the substitution at the N1 position.

For N-unsubstituted or N-alkyl pyrazoles, electrophilic attack, including sulfonation, overwhelmingly occurs at the C4 position.[7][8] This preference is rooted in the stability of the resulting sigma complex (Wheland intermediate). Electrophilic attack at C4 allows the positive charge to be delocalized across the ring without placing it on the electron-deficient, pyridine-like nitrogen atom, thus avoiding the formation of a highly unstable azomethine cation.[7]

Conversely, when the N1 position is occupied by an aryl group (e.g., a phenyl group), the directing effect changes. The phenyl group, through its electronic influence, deactivates the adjacent C5 position to a lesser extent than the C4 position, often making C5 the preferred site for electrophilic substitution. This principle is pivotal for the targeted synthesis of the pyrazole-5-sulfonyl chloride scaffold.

Part 2: Core Synthetic Methodologies

The most prevalent methods for synthesizing pyrazole-5-sulfonyl chlorides can be categorized into two main strategies: a direct, one-step chlorosulfonation and a two-step approach via a sulfonic acid intermediate.

Strategy A: Direct Chlorosulfonation

This method involves the direct reaction of a substituted pyrazole with an excess of chlorosulfonic acid. It is an aggressive, powerful method suitable for robust substrates.

Causality Behind Experimental Choices:

-

Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic sulfonating agent.

-

Stoichiometry: A large excess of chlorosulfonic acid is crucial. It ensures the reaction goes to completion and, critically, minimizes the formation of diaryl sulfone byproducts by maintaining a high concentration of the sulfonating agent relative to the starting pyrazole.

-

Temperature Control: The reaction is highly exothermic. Initial addition must be performed at low temperatures (0 °C or below) to control the reaction rate and prevent thermal decomposition. The mixture is then typically warmed to drive the reaction to completion.

This protocol is based on established procedures for the chlorosulfonation of N-aryl pyrazoles.[4][9]

Materials:

-

1-Phenyl-1H-pyrazole

-

Chlorosulfonic acid (ClSO₃H)

-

Ice

-

Dichloromethane (DCM) or Diethyl Ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5.0 eq.).

-

Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add 1-phenyl-1H-pyrazole (1.0 eq.) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

-

Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

The product may precipitate as a solid or an oil. Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-1H-pyrazole-5-sulfonyl chloride.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Strategy B: Two-Step Synthesis via Pyrazole-5-sulfonic Acid

This strategy offers a milder alternative to direct chlorosulfonation. It involves the initial sulfonation of the pyrazole to form the corresponding sulfonic acid, which is then converted to the sulfonyl chloride in a separate step. This approach is particularly useful for substrates that are sensitive to the harsh conditions of neat chlorosulfonic acid.

Step 1: Synthesis of 1-Phenyl-1H-pyrazole-5-sulfonic acid [4]

-

Follow steps 1-5 of the direct chlorosulfonation protocol.

-

After quenching the reaction on ice, the sulfonic acid product, being highly water-soluble, will remain in the aqueous layer. The purification often involves neutralization and isolation as a salt or direct use in the next step.

Step 2: Conversion of Sulfonic Acid to Sulfonyl Chloride [4][10]

-

The crude (or purified) pyrazole-5-sulfonic acid (1.0 eq.) is suspended in a suitable solvent such as toluene or dichloromethane.

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq.) or phosphorus pentachloride (PCl₅) (1.1 eq.) is added, along with a catalytic amount of N,N-dimethylformamide (DMF) if using SOCl₂.

-

The mixture is heated to reflux for 2-6 hours until gas evolution ceases and the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the solvent and excess reagent are carefully removed under reduced pressure.

-

The residue is worked up by partitioning between an organic solvent (e.g., DCM) and ice water. The organic layer is washed, dried, and concentrated as described in Strategy A to afford the desired sulfonyl chloride.

Part 3: Novel and Alternative Synthetic Strategies

While chlorosulfonation remains a workhorse, modern synthetic chemistry offers milder and more functional-group-tolerant alternatives.

Activation of Primary Sulfonamides

A recently developed method allows for the conversion of a stable primary sulfonamide into a highly reactive sulfonyl chloride under mild conditions.[11] This "late-stage" functionalization is extremely valuable for complex molecules.

-

Mechanism: A pyrylium salt (Pyry-BF₄) activates the poorly nucleophilic NH₂ group of the sulfonamide. In the presence of a chloride source like magnesium chloride (MgCl₂), the activated intermediate is converted to the sulfonyl chloride.[11]

-

Advantages: This method tolerates a wide variety of sensitive functional groups that would not survive traditional chlorosulfonation.

Synthesis from Organometallic Reagents

For specific applications where direct sulfonation is problematic, organometallic routes provide an alternative.

-

Method: Aryl- and heteroarylzinc reagents can react with electrophilic sulfur dioxide surrogates like 2,4,6-trichlorophenyl chlorosulfate (TCPC). This reaction generates the sulfonyl chloride in situ, which can then be trapped with an amine to form the sulfonamide.

-

Applicability: This is particularly useful for preparing sulfonyl chlorides of heterocycles that are prone to decomposition or undesired side reactions under strongly acidic conditions.

Part 4: Characterization

Unambiguous characterization of the synthesized pyrazole-5-sulfonyl chloride is essential to confirm its identity and purity before its use in subsequent reactions.

| Technique | Expected Observations for 1-Phenyl-1H-pyrazole-5-sulfonyl chloride |

| ¹H NMR | Signals corresponding to the phenyl group protons (typically in the 7.4-7.8 ppm range). Two distinct signals for the pyrazole ring protons (C3-H and C4-H), appearing as doublets due to coupling. For 1-phenyl-3,5-dimethyl pyrazole, two singlets for the methyl groups and a singlet for the C4-H would be observed.[5][12] |

| ¹³C NMR | Resonances for all unique carbon atoms. The carbon atom attached to the sulfonyl chloride group (C5) will be significantly downfield. Aromatic carbons of the phenyl ring and the C3 and C4 carbons of the pyrazole ring will appear in the aromatic region.[12][13] |

| FT-IR | Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found around 1370-1410 cm⁻¹ and 1160-1210 cm⁻¹, respectively.[14][15] |

| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[5] |

Part 5: Safety Protocols and Hazard Management

The synthesis of pyrazole sulfonyl chlorides involves highly hazardous reagents. A rigorous and proactive approach to safety is non-negotiable.

Primary Hazard: Chlorosulfonic Acid (ClSO₃H)

-

Nature of Hazard: Extremely corrosive and reacts violently with water, releasing large quantities of heat and toxic HCl and H₂SO₄ fumes.[5] Causes severe burns upon contact with skin and eyes and is fatal if inhaled.

-

Required PPE: Acid-resistant gloves (butyl rubber recommended), chemical splash goggles, a face shield, and an acid-resistant lab coat are mandatory. Work must be conducted exclusively within a certified chemical fume hood.

-

Handling and Quenching: Always add the pyrazole to the chlorosulfonic acid slowly and with cooling. Never add water to chlorosulfonic acid. For quenching, always add the reaction mixture to a large excess of ice. This ensures the heat generated is absorbed by the phase change of the ice.

-

Spill Management: Neutralize small spills with a solid base like sodium bicarbonate (use cautiously to control foaming). For larger spills, contain the area and follow institutional emergency procedures.

Part 6: Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Substrate decomposition. | 1. Increase reaction time or temperature moderately. Confirm starting material consumption by TLC/LC-MS. 2. Perform aqueous workup quickly and at low temperatures. Ensure all glassware is dry. 3. Consider the two-step method (Strategy B) for sensitive substrates. |

| Formation of Diaryl Sulfone Byproduct | Insufficient excess of chlorosulfonic acid. Incorrect order of addition. | Ensure at least 5 equivalents of ClSO₃H are used. Always add the pyrazole substrate to the acid to maintain an excess of the sulfonating agent throughout the reaction. |

| Product is an intractable oil instead of a solid | Presence of impurities. The product may inherently be a low-melting solid or oil. | Attempt purification by flash column chromatography. Try to induce crystallization by scratching the flask or seeding with a crystal if available. |

| Difficult Purification | Product co-elutes with byproducts. Product streaks on silica gel column. | Modify the eluent system for chromatography. A small amount of acid (e.g., acetic acid) in the eluent can sometimes improve the chromatography of acidic compounds. If the product is hydrolyzing on the column, use a less polar solvent system and run the column quickly. |

References

- 1. 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONYL CHLORIDE(342405-38-3) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8937185B2 - Processes for the preparation of 1-aryl-5-alkyl pyrazole compounds - Google Patents [patents.google.com]

- 7. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]

- 8. PubChemLite - 1-(methoxymethyl)-1h-pyrazole-5-sulfonyl chloride (C5H7ClN2O3S) [pubchemlite.lcsb.uni.lu]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

electrophilic substitution reactions of 1-ethyl-3-methylpyrazole

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-Ethyl-3-Methylpyrazole

Abstract

This technical guide provides a comprehensive examination of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a senior application scientist, this document synthesizes fundamental principles of heterocyclic reactivity with practical, field-proven insights into controlling and optimizing these transformations. We will explore the inherent electronic properties of the substituted pyrazole ring, delineate the mechanistic pathways of key electrophilic substitution reactions, and provide detailed, validated protocols for nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The content is structured to serve as an essential resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental methodologies.

The Pyrazole Core: A Landscape of Reactivity

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity, arising from a sextet of delocalized π-electrons, is the foundation of its chemical behavior.[1] However, the presence of the two nitrogen atoms creates a nuanced electronic landscape that distinguishes it from carbocyclic aromatic systems like benzene.

-

N1 (Pyrrole-like): The N1 nitrogen, substituted here with an ethyl group, contributes its lone pair to the aromatic sextet, rendering it electron-deficient and "pyrrole-like."

-

N2 (Pyridine-like): The N2 nitrogen has its lone pair in an sp² hybrid orbital in the plane of the ring, not participating in the aromatic system. This nitrogen is basic and "pyridine-like."[2]

This arrangement results in an electron-rich aromatic system, generally more reactive towards electrophiles than benzene.[3] Computational and experimental data consistently show that the C4 position is the most electron-rich and, consequently, the primary site for electrophilic attack.[2][4][5] Attack at C4 proceeds through a more stable cationic intermediate (Wheland intermediate or sigma complex) compared to attack at the C3 or C5 positions, which would place a destabilizing positive charge adjacent to the electron-withdrawing pyridine-like nitrogen.[4]

Directing Effects of N1-Ethyl and C3-Methyl Substituents

In 1-ethyl-3-methylpyrazole, the inherent regioselectivity is further amplified by the electronic effects of the substituents:

-

N1-Ethyl Group: An electron-donating group (EDG) through induction, which slightly increases the overall electron density of the ring.

-

C3-Methyl Group: An EDG through both induction and hyperconjugation.

Both groups work in concert to further activate the pyrazole ring towards electrophilic attack, reinforcing the intrinsic preference for substitution at the C4 position. Therefore, electrophilic substitution on 1-ethyl-3-methylpyrazole is expected to proceed with high regioselectivity to yield 4-substituted products.

Mechanistic Overview of Electrophilic Substitution

The general mechanism for the electrophilic aromatic substitution (SEAr) of 1-ethyl-3-methylpyrazole follows a canonical two-step pathway: addition-elimination.

-

Formation of the Sigma Complex: The π-system of the pyrazole ring acts as a nucleophile, attacking the electrophile (E⁺). This addition step forms a resonance-stabilized carbocationic intermediate, known as a sigma complex or arenium ion. The attack at C4 is kinetically favored due to the formation of the most stable intermediate.

-

Deprotonation and Aromatization: A base in the reaction mixture removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final substituted product.

The following diagram illustrates this fundamental pathway.

Caption: General mechanism of electrophilic substitution on the pyrazole ring.

Core Electrophilic Substitution Reactions and Protocols

This section details the most common and synthetically useful electrophilic substitution reactions performed on 1-ethyl-3-methylpyrazole. Each subsection provides mechanistic insights and a validated experimental protocol.

Nitration

Nitration introduces a nitro group (-NO₂) onto the pyrazole ring, a crucial functional group for further synthetic transformations. The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

-

Causality Behind Experimental Choices: Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[6] The reaction is highly exothermic and must be conducted at low temperatures (e.g., 0-10 °C) to prevent over-reaction and decomposition. The pyrazole is added slowly to the mixed acid to control the reaction rate and temperature. The aqueous work-up neutralizes the strong acid and precipitates the product, which is often a solid.

Experimental Protocol: Synthesis of 1-Ethyl-3-methyl-4-nitropyrazole

-

Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (25 mL) and cool the flask to 0 °C in an ice-salt bath.

-

Nitrating Mixture Formation: While maintaining the temperature below 10 °C, add concentrated nitric acid (5 mL) dropwise to the sulfuric acid with vigorous stirring.

-

Substrate Addition: Dissolve 1-ethyl-3-methylpyrazole (5.5 g, 50 mmol) in a minimal amount of concentrated sulfuric acid (10 mL) and add this solution dropwise to the cold nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with stirring. A precipitate should form.

-

Neutralization & Isolation: Slowly neutralize the cold aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 1-ethyl-3-methyl-4-nitropyrazole.

Halogenation

Halogenation, the introduction of a halogen (Cl, Br, I), is readily achieved at the C4 position. While elemental halogens can be used, N-halosuccinimides (NCS, NBS, NIS) are often preferred as they are safer to handle and the reactions proceed under milder conditions, offering excellent yields and selectivity.[7][8]

-

Causality Behind Experimental Choices: N-halosuccinimides serve as a source of electrophilic halogen. The reaction is often conducted in a polar solvent like acetonitrile or DMF to facilitate the polarization of the N-X bond. The reaction typically proceeds at room temperature, highlighting the high reactivity of the substituted pyrazole ring. The work-up involves removing the succinimide byproduct, which is highly water-soluble, simplifying purification.

Experimental Protocol: Synthesis of 4-Bromo-1-ethyl-3-methylpyrazole

-

Setup: In a round-bottom flask, dissolve 1-ethyl-3-methylpyrazole (5.5 g, 50 mmol) in acetonitrile (100 mL).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (9.3 g, 52.5 mmol, 1.05 eq) to the solution in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) to remove the succinimide byproduct.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-bromo-1-ethyl-3-methylpyrazole.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid.[9] The reaction with chlorosulfonic acid directly yields the sulfonyl chloride derivative, a highly valuable intermediate for the synthesis of sulfonamides.[10][11]

-

Causality Behind Experimental Choices: Chlorosulfonic acid is a potent electrophilic sulfonating agent. The reaction is extremely vigorous and must be performed at low temperatures with careful, slow addition of the pyrazole substrate. The use of a solvent like dichloromethane can help to moderate the reaction. The work-up on ice is critical to quench the reactive chlorosulfonic acid and precipitate the sulfonyl chloride product, which is sensitive to hydrolysis.

Experimental Protocol: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

-

Setup: In a three-necked flask equipped with a dropping funnel and a gas outlet connected to a trap (to handle HCl gas evolution), place chlorosulfonic acid (20 mL, 300 mmol) and cool to 0 °C.

-

Substrate Addition: Add 1-ethyl-3-methylpyrazole (5.5 g, 50 mmol) dropwise to the stirred, cold chlorosulfonic acid over a period of 1 hour. Maintain the temperature below 5 °C.

-

Reaction: After the addition, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours.

-

Work-up: Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash immediately and thoroughly with ice-cold water until the washings are neutral to pH paper.

-

Drying: Dry the product under vacuum in a desiccator over P₂O₅. The sulfonyl chloride is moisture-sensitive and should be used immediately or stored under anhydrous conditions.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the ring, forming a ketone. This reaction is a powerful tool for C-C bond formation. However, for electron-rich nitrogen heterocycles, standard conditions using strong Lewis acids like AlCl₃ can be problematic.[12] The Lewis acid can complex with the basic N2 nitrogen, deactivating the ring and preventing the reaction.[12] Therefore, milder catalysts or alternative procedures are often required.

-

Causality Behind Experimental Choices: Acetic anhydride is the acylating agent, and a milder Lewis acid like titanium tetrachloride (TiCl₄) or an acid catalyst like trifluoroacetic acid (TFA) can be used to avoid strong complexation with the pyrazole nitrogen.[12] The reaction generates the acylium ion (CH₃CO⁺) or a related electrophilic species which then attacks the C4 position. The work-up requires careful neutralization to handle the acid catalyst.

Experimental Protocol: Synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-ethyl-3-methylpyrazole (5.5 g, 50 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C.

-

Reagent Addition: Add acetic anhydride (5.6 mL, 60 mmol, 1.2 eq). Then, add titanium tetrachloride (TiCl₄) (6.0 mL, 55 mmol, 1.1 eq) dropwise via syringe, keeping the temperature below 5 °C. A colored complex may form.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours. Monitor by TLC.

-

Quenching: Cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (50 mL).

-

Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired ketone.

Summary of Reactions and Data

The following table summarizes the key electrophilic substitution reactions for 1-ethyl-3-methylpyrazole.

| Reaction | Electrophile (E⁺) | Reagents | Typical Product |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | 1-Ethyl-3-methyl-4-nitropyrazole |

| Bromination | Bromonium ion (Br⁺) | N-Bromosuccinimide (NBS) | 4-Bromo-1-ethyl-3-methylpyrazole |

| Sulfonation | SO₃ / ClSO₂⁺ | Fuming H₂SO₄ or ClSO₃H | 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride |

| Acylation | Acylium ion (CH₃CO⁺) | Ac₂O / TiCl₄ | 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone |

Experimental Workflow: A Visual Guide

The diagram below outlines a generalized workflow for performing and working up an electrophilic substitution reaction on the pyrazole substrate, emphasizing the key stages from setup to pure product isolation.

Caption: Generalized workflow for electrophilic substitution and product isolation.

Conclusion

1-Ethyl-3-methylpyrazole is a highly activated heterocyclic system that undergoes electrophilic substitution with exceptional regioselectivity at the C4 position. This predictable reactivity is a direct consequence of the inherent electronic properties of the pyrazole nucleus, further enhanced by the electron-donating ethyl and methyl substituents. By understanding the underlying mechanisms and carefully controlling reaction conditions—particularly temperature and the choice of catalyst—a wide array of functional groups can be installed at the C4 position. The protocols and insights provided in this guide offer a robust framework for researchers to successfully utilize 1-ethyl-3-methylpyrazole as a versatile building block in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride [myskinrecipes.com]

- 11. 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | C6H9ClN2O2S | CID 17024580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Whitepaper: A Theoretical Investigation into the Electronic Structure of Pyrazole Sulfonyl Chlorides for Advanced Drug Development

Introduction: The Strategic Importance of Pyrazole Sulfonyl Chlorides

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Pyrazole sulfonyl chlorides are highly valuable reactive intermediates, serving as critical precursors for the synthesis of pyrazole sulfonamides—a class of compounds with significant therapeutic potential.[4][5][6]

Understanding the electronic structure of these precursors is paramount. The spatial arrangement of electrons and the distribution of charge dictate the molecule's reactivity, stability, and potential for interaction with biological targets. Theoretical and computational chemistry provides a powerful lens to elucidate these properties at an atomic level, offering insights that can accelerate the drug design and development process.[7] This guide provides an in-depth analysis of the electronic characteristics of pyrazole sulfonyl chlorides, grounded in established computational methodologies like Density Functional Theory (DFT), to inform rational molecular design.

Theoretical Foundations and Computational Methodology

The exploration of a molecule's electronic properties is predominantly carried out using quantum chemical calculations. Density Functional Theory (DFT) has emerged as a robust and widely adopted method, offering a favorable balance between computational cost and accuracy for organic molecules.[7][8][9][10]

Causality of Method Selection:

-

DFT Functional: The B3LYP hybrid functional is frequently employed as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing reliable geometric and electronic data for a broad range of molecules.[2][10][11]

-

Basis Set: The 6-31G(d,p) or more extensive basis sets like 6-311++G(d,p) are standard choices.[8][12] The inclusion of polarization functions ('d,p') is crucial for accurately describing the geometry and electronic distribution around non-hydrogen and hydrogen atoms, respectively, which is especially important for the hypervalent sulfur atom in the sulfonyl chloride group. Diffuse functions ('++') are added to better model non-covalent interactions and electron density far from the nuclei.

This computational approach allows for the determination of several key electronic and structural parameters:

-

Optimized Molecular Geometry: The lowest energy, most stable three-dimensional arrangement of the atoms.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]

-

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, which reveals regions prone to electrophilic and nucleophilic attack.[14][15]

-

Atomic Charge Distribution: Calculated via methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis to quantify the partial charge on each atom.[2][16]

Standard Computational Workflow Protocol

A self-validating protocol ensures the reliability of the obtained theoretical data. The following steps outline a standard workflow for a DFT-based analysis of a pyrazole sulfonyl chloride derivative.

-

Molecule Construction: The 3D structure of the target pyrazole sulfonyl chloride is built using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: An initial geometry optimization is performed using a reliable functional and basis set (e.g., B3LYP/6-31G(d,p)). This step computationally "relaxes" the molecule to its lowest energy conformation.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.

-

Property Calculations: Using the validated optimized geometry, single-point energy calculations are performed to derive electronic properties. This includes:

-

Frontier Molecular Orbitals (HOMO, LUMO energies and distributions).

-

Molecular Electrostatic Potential (MEP) mapping.

-

Natural Bond Orbital (NBO) analysis for charge distribution and intramolecular interactions.

-

-

Data Analysis: The output files are analyzed to extract quantitative data (energies, bond lengths, charges) and generate visualizations (orbital surfaces, MEP maps).

Caption: A typical workflow for DFT-based theoretical studies.

Analysis of the Electronic Structure

Optimized Molecular Geometry

DFT calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For a typical pyrazole-4-sulfonyl chloride, the geometry is influenced by the interplay between the aromatic pyrazole ring and the strongly electron-withdrawing sulfonyl chloride group. The S-Cl bond is the most likely site for nucleophilic attack, and its length and the C-S bond length are critical parameters influencing reactivity.

| Parameter | Typical Calculated Value | Significance |

| C-S Bond Length | ~1.75 - 1.80 Å | Indicates the strength of the connection between the pyrazole ring and the sulfonyl group. |

| S-Cl Bond Length | ~2.05 - 2.10 Å | A relatively long and weak bond, priming it as the leaving group in reactions. |

| O=S=O Bond Angle | ~120 - 125° | Reflects the tetrahedral-like geometry around the sulfur atom. |

| C-S-Cl Bond Angle | ~100 - 105° | Influences the steric accessibility of the sulfur atom. |

Note: Values are representative and can vary based on substituents and the level of theory.

Frontier Molecular Orbitals (FMOs): Reactivity Hotspots

The HOMO and LUMO are central to understanding chemical reactivity.[13]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. It is the orbital from which an electron is most easily removed.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. It is the first available empty orbital for an incoming electron.[17]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO.[18]

In pyrazole sulfonyl chlorides, the HOMO is typically localized over the electron-rich pyrazole ring system. In contrast, the LUMO is predominantly centered on the sulfonyl chloride group, specifically involving antibonding orbitals of the S-Cl bond. This distribution clearly indicates that the pyrazole ring acts as the electron-donating part of the molecule, while the sulfonyl chloride moiety is the primary electron-accepting site, making the sulfur atom highly electrophilic.

| Property | Typical Calculated Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 to -8.0 eV | Moderate electron-donating ability from the pyrazole ring. |

| LUMO Energy | -1.5 to -2.5 eV | Strong electron-accepting character at the sulfonyl chloride group. |

| ΔE (HOMO-LUMO Gap) | 4.5 to 6.0 eV | Indicates good kinetic stability but a clear pathway for nucleophilic attack at the sulfur. |

Note: Values are representative and depend on the specific molecule and computational method.

Molecular Electrostatic Potential (MEP): A Map of Reactivity

The MEP map provides a visual and intuitive guide to the charge distribution around a molecule.[15][19] It is invaluable for predicting how a molecule will interact with other species, such as reagents or biological receptors.

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack and are favorable for interacting with positive charges (e.g., metal ions, hydrogen bond donors). In pyrazole sulfonyl chlorides, these are found around the oxygen atoms of the sulfonyl group and the pyridine-like nitrogen of the pyrazole ring.[1][14]

-

Positive Regions (Blue): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. The most positive potential is typically located on the sulfur atom, confirming it as the primary electrophilic center of the molecule.

-

Neutral Regions (Green): Indicate areas of low electrostatic potential, often associated with nonpolar C-H bonds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]